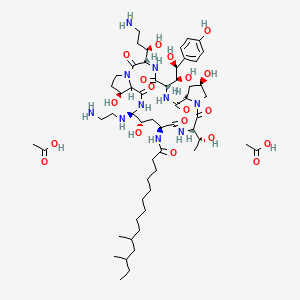

Caspofungin acetate

Beschreibung

A cyclic lipopeptide echinocandin and beta-(1,3)-D-glucan synthase inhibitor that is used to treat internal or systemic MYCOSES.

Eigenschaften

IUPAC Name |

acetic acid;N-[(3S,6S,9S,11R,15S,18S,20S,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28?,29?,30-,33-,34+,35+,36-,37+,38+,40+,41+,42+,43?,44+,45+,46+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUJBRYAAJYXQP-CPYUAZPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@@H]([C@H](NC(=O)C2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H96N10O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1213.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179463-17-3 | |

| Record name | Pneumocandin B0, 1-[(4R,5S)-5-[(2-aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-ornithine]-, acetate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Caspofungin Acetate on β-(1,3)-D-glucan Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin acetate (B1210297), a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its efficacy stems from a highly specific mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] This targeted approach provides a favorable safety profile, as mammalian cells lack this enzyme.[1] This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, key experimental protocols, and the cellular response to caspofungin acetate's impact on β-(1,3)-D-glucan synthase.

Mechanism of Action: Non-competitive Inhibition of β-(1,3)-D-glucan Synthase

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell wall.[2] The primary molecular target is the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural rigidity to the cell wall.[1][2]

Caspofungin specifically binds to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[3] This binding is non-competitive with respect to the substrate, UDP-glucose.[4] This interaction allosterically inhibits the enzyme's activity, preventing the polymerization of glucose into β-(1,3)-D-glucan chains. The resulting deficiency in this vital polymer leads to a weakened cell wall that is unable to withstand osmotic stress, ultimately causing cell lysis and fungal death.[2]

Quantitative Data: Inhibition of β-(1,3)-D-glucan Synthase

The inhibitory potency of caspofungin against β-(1,3)-D-glucan synthase varies among different fungal species. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Fungal Species | Glucan Synthase IC50 | Reference |

| Candida albicans | 0.0625 µg/mL | [5] |

| Rhizopus oryzae | ~12 µg/ml | [6] |

| Cryptococcus neoformans | Apparent Ki of 0.17 ± 0.02 μM | [7] |

Note: The relatively low efficacy of caspofungin against Cryptococcus neoformans may be due to mechanisms other than resistance of the glucan synthase enzyme itself.[7][8]

Experimental Protocols

Purification of β-(1,3)-D-glucan Synthase by Product Entrapment

This method leverages the enzyme's affinity for its insoluble product, β-(1,3)-D-glucan, to achieve purification.[9]

Materials:

-

Fungal cell paste

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Detergent for solubilization (e.g., CHAPS)[10]

-

Substrate solution (UDP-glucose)

-

Wash buffer

-

Centrifuge

Procedure:

-

Cell Lysis: Resuspend the fungal cell paste in extraction buffer and lyse the cells using a suitable method (e.g., bead beating, French press).

-

Microsomal Fraction Preparation: Centrifuge the cell lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound β-(1,3)-D-glucan synthase.[9]

-

Solubilization: Resuspend the microsomal pellet in extraction buffer containing a detergent (e.g., CHAPS) to solubilize the membrane proteins.[10]

-

Product Entrapment: Incubate the solubilized enzyme preparation with UDP-glucose to initiate the synthesis of insoluble β-(1,3)-D-glucan. The enzyme becomes entrapped within its own product.[9]

-

Purification: Centrifuge the reaction mixture at a low speed to pellet the glucan-enzyme complex.

-

Washing: Wash the pellet multiple times with buffer to remove non-specifically bound proteins.

-

Enzyme Elution (Optional): The purified enzyme can be used directly in its entrapped form or eluted from the glucan product using specific conditions.

Caption: Workflow for the purification of β-(1,3)-D-glucan synthase.

β-(1,3)-D-glucan Synthase Activity Assay (Radioactive Method)

This assay measures the incorporation of a radiolabeled glucose substrate into the insoluble glucan product.[9]

Materials:

-

Purified β-(1,3)-D-glucan synthase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)

-

Radiolabeled substrate (UDP-[14C]-glucose)

-

This compound (or other inhibitors) at various concentrations

-

Trichloroacetic acid (TCA) for quenching the reaction

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified enzyme, and the desired concentration of caspofungin.

-

Initiate Reaction: Add UDP-[14C]-glucose to start the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Quench Reaction: Stop the reaction by adding cold TCA.

-

Product Collection: Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-glucan product.

-

Washing: Wash the filter with TCA and ethanol (B145695) to remove unincorporated substrate.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Caspofungin Susceptibility Testing (Broth Microdilution - CLSI M27-A3)

This method determines the Minimum Inhibitory Concentration (MIC) of caspofungin against a fungal isolate.

Materials:

-

Fungal isolate

-

RPMI-1640 medium

-

This compound stock solution

-

96-well microtiter plate

-

Spectrophotometer or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Drug Dilution: Perform serial dilutions of caspofungin in the microtiter plate to achieve a range of concentrations.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of caspofungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined either visually or spectrophotometrically.

Identification of FKS1 Mutations

Mutations in the FKS1 gene are a primary mechanism of acquired resistance to caspofungin.[11]

Workflow:

-

Isolate Culture and DNA Extraction: Culture the resistant fungal isolate and extract its genomic DNA.

-

PCR Amplification: Amplify the "hot spot" regions of the FKS1 gene using specific primers. These regions are known to harbor the majority of resistance-conferring mutations.[12]

-

Sequencing: Sequence the PCR products using methods such as Sanger sequencing or pyrosequencing.[4][11]

-

Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Caption: Workflow for identifying caspofungin resistance mutations in the FKS1 gene.

Cellular Response to Caspofungin-Induced Cell Wall Stress

The inhibition of β-(1,3)-D-glucan synthesis by caspofungin triggers a complex cellular stress response aimed at maintaining cell wall integrity. This involves the activation of conserved signaling pathways.

Cell Wall Integrity (CWI) Pathway

The primary response to cell wall damage is the activation of the Cell Wall Integrity (CWI) pathway, a MAP kinase cascade.[13]

-

Sensors: Cell surface sensors, such as Wsc1 and Mid2, detect cell wall stress.[13][14]

-

Signal Transduction: The signal is transmitted through the Rho1-GTPase to Protein Kinase C (Pkc1).[15]

-

MAPK Cascade: Pkc1 activates a downstream MAP kinase cascade, ultimately leading to the phosphorylation and activation of the MAP kinase Slt2 (Mpk1).[15]

-

Transcriptional Regulation: Activated Slt2 translocates to the nucleus and activates transcription factors like Rlm1, which upregulate genes involved in cell wall synthesis and repair, including chitin (B13524) synthase genes.[13]

Caption: Caspofungin-induced activation of the Cell Wall Integrity pathway.

Calcineurin Pathway and Compensatory Chitin Synthesis

The calcineurin signaling pathway also plays a crucial role in the fungal response to caspofungin.[16] Activation of this pathway, often in concert with the CWI pathway, leads to a significant upregulation of chitin synthesis.[16][17] This increase in chitin, another key structural polysaccharide in the fungal cell wall, serves as a compensatory mechanism to reinforce the weakened cell wall.[3] Paradoxical growth, a phenomenon where some fungi exhibit regrowth at high caspofungin concentrations, has been linked to this robust chitin response.[3]

Conclusion

This compound's precise targeting of β-(1,3)-D-glucan synthase remains a cornerstone of its clinical success. A thorough understanding of its non-competitive inhibitory mechanism, the quantitative aspects of its activity, and the intricate cellular responses it elicits is paramount for the development of novel antifungal strategies and for combating the emergence of resistance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery and development.

References

- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrosequencing To Detect Mutations in FKS1 That Confer Reduced Echinocandin Susceptibility in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspofungin Inhibits Rhizopus oryzae 1,3-β-d-Glucan Synthase, Lowers Burden in Brain Measured by Quantitative PCR, and Improves Survival at a Low but Not a High Dose during Murine Disseminated Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of the echinocandin analogue caspofungin on cell wall glucan synthesis by Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of sensor-specific stress response by transcriptional profiling of wsc1 and mid2 deletion strains and chimeric sensors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Caspofungin's Interaction with Fks1p: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the antifungal drug caspofungin and its target, the Fks1p subunit of β-(1,3)-glucan synthase. By synthesizing crystallographic data, kinetic analyses, and detailed experimental methodologies, this document provides a comprehensive resource for researchers in mycology, structural biology, and antifungal drug development.

Introduction: The Fungal Cell Wall and the Echinocandin Frontier

The fungal cell wall, a structure absent in mammals, is a critical determinant of cell shape, integrity, and viability, making it an ideal target for antifungal therapy. A key component of the cell wall is β-(1,3)-glucan, a polymer synthesized by the multi-subunit enzyme β-(1,3)-glucan synthase. Caspofungin, a member of the echinocandin class of antifungals, exerts its potent fungicidal activity by non-competitively inhibiting the catalytic subunit of this enzyme, Fks1p.[1][2] Understanding the precise structural nature of this inhibition is paramount for the development of next-generation antifungals that can overcome emerging resistance.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution views of the Saccharomyces cerevisiae Fks1p, both in its apo form and as a caspofungin-resistant mutant.[3][4] These structures, coupled with extensive biochemical and genetic data, illuminate the binding site of caspofungin and the mechanisms by which mutations in Fks1p confer resistance.

The Architecture of Fks1p and the Caspofungin Binding Site

The Fks1p subunit is a large, multi-transmembrane protein that forms the catalytic core of the β-(1,3)-glucan synthase complex. Cryo-EM structures have revealed a complex architecture with a central catalytic domain located at the interface of the cytoplasm and the plasma membrane, and a transmembrane domain that forms a channel for the nascent glucan chain to be extruded to the extracellular space.[3][4]

While a co-crystal structure of caspofungin bound to Fks1p is not yet available, a combination of structural data from the apo and resistant-mutant forms, along with molecular docking studies, has pinpointed the likely binding site.[4][5] Mutations conferring resistance to echinocandins cluster in specific "hotspot" regions of the Fks1p sequence.[6][7] These hotspots are spatially proximal in the folded protein, forming a putative binding pocket near the extracellular face of the plasma membrane.[3][4] This pocket is located adjacent to the glucan translocation channel, suggesting that caspofungin binding allosterically inhibits the enzyme's function, rather than directly blocking the active site.

The binding of caspofungin is thought to involve interactions with both protein residues and surrounding lipid molecules within the membrane, highlighting the importance of the native membrane environment for drug-target engagement.[4] The structure of the Fks1(S643P) mutant, which confers caspofungin resistance, reveals altered lipid arrangements in this region, suggesting that the mutation may disrupt the binding of caspofungin by modifying the local membrane environment.[3][4]

Quantitative Analysis of Caspofungin-Fks1p Interaction

The interaction between caspofungin and Fks1p can be quantified through kinetic analyses of enzyme inhibition. These studies typically measure the 50% inhibitory concentration (IC50) or the inhibition constant (Ki) of the drug against purified glucan synthase or membrane fractions containing Fks1p. Mutations in the Fks1p subunit significantly alter these kinetic parameters, providing a quantitative measure of resistance.

| Fks1p Genotype | Organism | IC50 (ng/mL) | Ki (ng/mL) | Fold Increase in Ki (vs. WT) | Reference |

| Wild-Type | Candida albicans | 1.5 - 4.2 | 0.5 - 1.5 | - | |

| S645P | Candida albicans | >8000 | >5000 | >3333 | |

| S645Y | Candida albicans | 2500 | 1800 | 1200 | [1] |

| S645F | Candida albicans | >8000 | >5000 | >3333 | |

| F641S | Candida albicans | 120 | 80 | 53 |

Table 1: Kinetic Parameters of Caspofungin Inhibition against Wild-Type and Mutant Fks1p from Candida albicans

| Fks1p Genotype | Organism | Caspofungin MIC (μg/mL) | Reference |

| Wild-Type | Saccharomyces cerevisiae | 0.125 - 0.25 | [1] |

| S643P | Saccharomyces cerevisiae | 4 - 8 | [3] |

| Wild-Type | Candida albicans | 0.25 - 0.5 | [6] |

| S645P | Candida albicans | >16 | [6] |

| S645Y | Candida albicans | >16 | [6] |

| S645F | Candida albicans | >16 | [6] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Caspofungin against Fungal Strains with Different Fks1p Genotypes

Experimental Protocols

Expression and Purification of Fks1p

This protocol describes the overexpression and purification of Fks1p from Saccharomyces cerevisiae for structural and biochemical studies, adapted from methodologies described in the literature.[3]

Logical Workflow for Fks1p Expression and Purification

Caption: Workflow for the expression and purification of the Fks1p subunit.

-

Yeast Strain and Culture: A Saccharomyces cerevisiae strain with a C-terminal 3x-Flag tag integrated at the chromosomal FKS1 locus is cultured in YPD medium at 30°C.

-

Cell Harvest and Lysis: Cells are harvested during the logarithmic growth phase by centrifugation. The cell pellet is washed and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by mechanical disruption with glass beads.

-

Membrane Preparation: The cell lysate is subjected to a low-speed centrifugation to remove cell debris, followed by ultracentrifugation to pellet the membrane fraction.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent such as glyco-diosgenin (B8134288) (GDN) or CHAPS to extract membrane proteins.

-

Affinity Chromatography: The solubilized membrane fraction is incubated with an anti-Flag affinity resin. After extensive washing to remove non-specifically bound proteins, the Fks1p is eluted with a buffer containing a competitive peptide (e.g., 3x-Flag peptide).

-

Size-Exclusion Chromatography: The eluted Fks1p is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is collected in a final buffer suitable for downstream applications.

In Vitro β-(1,3)-Glucan Synthase Assay

This assay measures the activity of purified Fks1p by detecting the product of the glucan synthesis reaction.

Workflow for In Vitro Glucan Synthase Assay

Caption: General workflow for an in vitro β-(1,3)-glucan synthase assay.

-

Reaction Mixture: A reaction mixture is prepared containing purified Fks1p, a suitable buffer (e.g., HEPES pH 7.5), GTPγS (a non-hydrolyzable GTP analog that activates the complex), and MgCl2. For inhibition studies, varying concentrations of caspofungin are included.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, UDP-glucose.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Detection of Product Formation:

-

UDP Detection: The amount of UDP produced, which is stoichiometric to the amount of glucose incorporated into the glucan polymer, can be measured using a luminescence-based assay (e.g., UDP-Glo™ Glycosyltransferase Assay).

-

Glucan Detection: The synthesized β-(1,3)-glucan polymer can be detected by staining with aniline blue, which fluoresces upon binding to the polymer.

-

Cryo-Electron Microscopy of Fks1p

This section outlines the general workflow for determining the structure of a membrane protein like Fks1p using single-particle cryo-EM.

Workflow for Cryo-EM Structure Determination of Fks1p

Caption: A generalized workflow for single-particle cryo-EM of Fks1p.

-

Grid Preparation: A small aliquot of purified Fks1p in detergent is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, followed by rapid plunge-freezing in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grid is transferred to a cryo-electron microscope, and a large dataset of images (movies) is collected automatically.

-

Image Processing:

-

Preprocessing: The raw movies are corrected for beam-induced motion, and the contrast transfer function (CTF) of the microscope is estimated and corrected for.

-

Particle Picking: Individual Fks1p particles are identified and extracted from the micrographs.

-

2D Classification: The extracted particles are classified into different 2D classes to remove noise and select for high-quality particles.

-

3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages, which is then refined to high resolution.

-

Model Building: An atomic model of Fks1p is built into the final 3D density map.

-

Signaling Pathways and Cellular Response to Fks1p Inhibition

Inhibition of Fks1p by caspofungin triggers a cellular stress response, primarily through the Cell Wall Integrity (CWI) pathway. This signaling cascade attempts to compensate for the damage to the cell wall.

Cell Wall Integrity Pathway Activated by Caspofungin

References

- 1. thco.com.tw [thco.com.tw]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessing resistance to the echinocandin antifungal drug caspofungin in Candida albicans by profiling mutations in FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

A Technical Guide to the Discovery and Production of Caspofungin Precursor, Pneumocandin B0, from Glarea lozoyensis Fermentation

Abstract: Caspofungin stands as a frontline antifungal agent, a semi-synthetic lipopeptide derived from pneumocandin B0.[1] This document provides a comprehensive technical overview of the journey from the initial discovery of pneumocandin B0, a secondary metabolite from the fungus Glarea lozoyensis, to its optimized production for pharmaceutical use.[2][3] The primary challenge in its development was that the desired precursor, pneumocandin B0, is a minor component in the wild-type fungus, which predominantly produces the related compound pneumocandin A0.[4][5] This guide details the multi-pronged approach, encompassing classical strain mutagenesis, targeted genetic engineering, and fermentation process optimization, that successfully overcame this hurdle, enabling the large-scale production of caspofungin's essential precursor.

The Biosynthetic Pathway of Pneumocandins

Pneumocandins are complex acylated cyclic hexapeptides belonging to the echinocandin family.[4][6] Their biosynthesis is orchestrated by a sophisticated enzymatic assembly line involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[5] The key to caspofungin development lies in understanding the metabolic branch point that dictates the production of either pneumocandin A0 or B0.

The core structure is assembled by the GLNRPS4 gene product (the NRPS), which links together six specific amino acids, while the lipid side chain is synthesized by GLPKS4 (the PKS).[5] The critical divergence occurs at the sixth position of the hexapeptide core. The production of the major wild-type product, pneumocandin A0, requires the incorporation of 3S-hydroxyl-4S-methyl-L-proline. This modified amino acid is derived from L-leucine in a reaction catalyzed by the GLOXY4 gene product, a nonheme, α-ketoglutarate-dependent oxygenase.[4][6][7] In the absence of a functional GLOXY4 enzyme, the pathway defaults to incorporating 3S-hydroxyl-L-proline (derived from L-proline), resulting in the exclusive production of pneumocandin B0.[5][6]

Strain Improvement Strategies

To make caspofungin production commercially viable, the low natural yield of pneumocandin B0 had to be addressed. This was achieved through a combination of classical mutagenesis and modern, targeted genetic engineering.

Classical Mutagenesis and Screening

The initial industrial approach involved extensive, iterative rounds of random chemical mutagenesis of G. lozoyensis followed by rigorous screening programs.[4][8] This effort was highly successful, leading to the isolation of mutant strains, such as ATCC 74030, which produced pneumocandin B0 as the main product with no detectable pneumocandin A0.[3][8] This classical approach dramatically shifted the product ratio from the wild-type state.[5]

| Strain | Pneumocandin A0 : B0 Ratio | Reference |

| Wild-Type (G. lozoyensis) | 7 : 1 | [5] |

| Mutated Industrial Strain | 1 : 80 | [5] |

Rational Genetic Engineering

With the elucidation of the pneumocandin biosynthetic gene cluster, a more direct and rational approach to strain improvement became possible.[4][6] The identification of GLOXY4 as the gene responsible for pneumocandin A0 production presented a clear target for genetic manipulation.

The targeted disruption of the GLOXY4 gene provided a one-step genetic manipulation to rationally engineer a high-yield strain that exclusively produces pneumocandin B0.[6][7] Retrospective analysis of the classically derived industrial strain (ATCC 74030) confirmed that chemical mutagenesis had indeed disrupted the GLOXY4 gene's function by introducing amino acid mutations.[4][6]

Experimental Protocol 1: GLOXY4 Gene Disruption

This protocol is based on the Agrobacterium tumefaciens-mediated transformation method.[5][7]

-

Vector Construction:

-

Amplify the upstream and downstream homologous fragments (approx. 1.5 kb each) of the GLOXY4 gene from G. lozoyensis genomic DNA.

-

Clone these fragments into a disruption vector, flanking a selectable marker such as the hygromycin resistance gene (hygR).

-

-

Agrobacterium Transformation:

-

Introduce the final disruption vector into competent A. tumefaciens cells (e.g., strain EHA105) via electroporation.

-

Culture the transformed A. tumefaciens in Luria-Bertani (LB) broth with appropriate antibiotics.

-

-

Fungal Transformation:

-

Prepare a conidial suspension of wild-type G. lozoyensis by washing mature cultures with a 0.05% Tween 20 solution.

-

Mix the conidial suspension with the cultured A. tumefaciens culture.

-

Spread the mixture onto IMAS agar (B569324) plates containing acetosyringone (B1664989) to induce gene transfer.

-

Co-cultivate for 2-3 days at approximately 25°C.

-

-

Selection and Verification:

-

Transfer the agar blocks from the co-cultivation plates to a selection medium containing hygromycin to select for successful transformants and an antibiotic to inhibit Agrobacterium growth.

-

Isolate putative mutants and confirm the disruption of the GLOXY4 gene via PCR analysis.

-

Perform fermentation and HPLC analysis on confirmed mutants to verify the exclusive production of pneumocandin B0.

-

Fermentation Process Optimization

Maximizing the yield of pneumocandin B0 requires careful optimization of fermentation media and physical parameters. Different media compositions have been developed for the seed culture and the main production phases.

| Media Component | Seed Medium 1[9][10] | Fermentation Medium 1[9] | Fermentation Medium 2[11] | Fermentation Medium 3[12] |

| Primary Carbon | Glucose (40 g/L) | Mannitol (80 g/L) | Mannitol (80 g/L) | Lactose (3.0%) |

| Secondary Carbon | - | - | Glucose (20 g/L) | - |

| Nitrogen Source | Soybean Powder (20 g/L) | Corn Gluten Meal (10 g/L) | Peptone (20 g/L) | Dusty Yeast (1.0%) |

| Amino Acids | - | - | - | Threonine (1.0%), Proline (1.2%) |

| Phosphates | KH₂PO₄ (1 g/L) | K₂HPO₄ (2.5 g/L) | K₂HPO₄ (2.5 g/L) | KH₂PO₄ (0.15%) |

| Buffers | - | - | - | MES Buffer (1.5%) |

| Trace Elements | Fe, Mn, Zn, Ca, B, Cu, Mo | - | - | Magnesium Salt (0.05%) |

| Initial pH | 5.0 | 6.8 | 6.8 | 5.3 |

In addition to media composition, controlling physical parameters in the bioreactor is critical for high-titer production.

| Parameter | Optimized Value | Reference |

| Temperature | 24 - 26 °C | [12] |

| Aeration (Throughput) | 0.5 - 1.0 VVM | [12] |

| Tank Pressure | 0.04 - 0.06 MPa | [12] |

| pH Control | 5.0 - 6.6 (varied based on dissolved oxygen) | [12] |

| Fermentation Time | ~10 - 18 days (432 hours) | [11][12] |

Experimental Protocol 2: Shake Flask Fermentation

This protocol provides a general method for laboratory-scale production.[9][11]

-

Seed Culture: Inoculate 50 mL of seed medium in a 250-mL shake flask with G. lozoyensis spores or mycelia. Incubate at 25°C with shaking at 220 rpm for approximately 7 days (168 hours).

-

Production Culture: Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 25°C, 220 rpm for up to 18 days (432 hours).

-

Sampling and Analysis: Periodically withdraw samples to measure cell growth (dry cell weight) and quantify pneumocandin B0 concentration using HPLC.

Analytical Methodologies for Quantification

Robust and accurate analytical methods are essential for monitoring fermentation progress, guiding process optimization, and performing quality control.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a standard method for quantifying pneumocandins.

Experimental Protocol 3: RP-HPLC Method

This protocol is a composite of published methods.[13][14]

-

Column: YMC-Pack Polyamine II or a C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.02 M phosphoric acid, pH 3.5) and an organic solvent like acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 210 nm or fluorescence detection (Excitation: 224 nm, Emission: 304 nm).

-

Sample Preparation: Mycelia are harvested, and pneumocandins are extracted using a suitable organic solvent. The extract is then filtered before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially in complex biological samples, LC-MS/MS is the method of choice.[15][16]

Experimental Protocol 4: LC-MS/MS Method

This protocol is based on methods for quantifying caspofungin in plasma, which can be adapted for fermentation broth.[15][17]

-

Sample Preparation: Perform protein precipitation on the sample by adding acetonitrile. Centrifuge and dilute the supernatant for injection.

-

Chromatography: Use a C8 or C18 analytical column (e.g., 2.1 x 30 mm) with a fast gradient.

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For caspofungin, a common transition is the doubly charged parent ion [M+2H]²⁺ at m/z 547.3 to a specific product ion.[15] An internal standard should be used for accurate quantification.

Conversion of Pneumocandin B0 to Caspofungin

Pneumocandin B0 is the direct precursor for the semi-synthesis of caspofungin. The conversion is a two-step chemical modification process involving reduction and amination reactions to add the ethylenediamine (B42938) side chain, which improves the compound's pharmacokinetic properties and solubility.[3]

References

- 1. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 12. CN106755224B - The fermentation process of Caspofungin fermentation intermediate - Google Patents [patents.google.com]

- 13. ijapbjournal.com [ijapbjournal.com]

- 14. omicsonline.org [omicsonline.org]

- 15. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Semi-synthesis of Caspofungin Acetate from Pneumocandin B0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the semi-synthesis of caspofungin acetate (B1210297), a critical antifungal agent, from its natural precursor, pneumocandin B0. The document details the core chemical transformations, provides integrated experimental protocols derived from established literature, and presents quantitative data in a structured format for comparative analysis.

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal drug belonging to the echinocandin class.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][3] The starting material for the industrial synthesis of caspofungin is pneumocandin B0, a natural product obtained from the fermentation of the fungus Glarea lozoyensis.[2][4] The semi-synthetic process primarily involves the modification of the C5 amino acid and the hemiaminal moiety of the pneumocandin B0 core to enhance its antifungal activity, solubility, and stability.[5]

This guide focuses on a prevalent and well-documented three-step synthetic route, which includes the formation of a phenylthioaminal, reduction of a primary amide to a primary amine, and subsequent substitution with ethylenediamine (B42938) to yield caspofungin.[6]

Overall Synthesis Workflow

The semi-synthesis of caspofungin acetate from pneumocandin B0 can be conceptually divided into three key stages. The following diagram illustrates the logical flow of this process, highlighting the major intermediates and transformations.

Caption: Overall workflow for the semi-synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies described in various patents and research articles. They represent a general framework for the laboratory-scale synthesis of this compound. Researchers should adapt these protocols based on their specific experimental conditions and safety guidelines.

Step 1: Formation of the Phenylthioaminal Intermediate

This step involves the stereoselective formation of a phenylthioaminal by reacting pneumocandin B0 with a thiol, typically thiophenol, in the presence of a Lewis acid.

Protocol:

-

Dissolve pneumocandin B0 in a suitable anhydrous solvent such as acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen).

-

Add phenyl boronic acid (approximately 1.5 to 2 equivalents) and 4-hydroxy-3-methyl thiophenol (approximately 2 to 3 equivalents) to the solution.[7]

-

Cool the reaction mixture to a low temperature, typically between -50°C and -45°C.[7]

-

Slowly add a strong acid, such as methanesulfonic acid or triflic acid (approximately 1.5 to 3 equivalents), while maintaining the low temperature.[7][8]

-

Stir the reaction mixture at this temperature for 2 to 4 hours, monitoring the reaction progress by a suitable analytical method like HPLC.

-

Upon completion, the reaction can be quenched by the addition of a suitable reagent, and the product is typically precipitated by adding the reaction mixture to a vigorously stirred anti-solvent like water.

-

The solid intermediate is collected by filtration, washed with water, and dried under a vacuum.

Step 2: Chemoselective Reduction of the Primary Amide

This critical step involves the high-yielding, one-step borane reduction of the primary amide on the glutamine residue to a primary amine.

Protocol:

-

Suspend the phenylthioaminal intermediate in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Cool the suspension to a temperature between -20°C and 10°C.[9]

-

Add a borane complex, such as borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex, dropwise to the cooled suspension.[9]

-

Maintain the reaction mixture at this temperature for approximately 2 to 24 hours, with continuous monitoring by HPLC.[8][9]

-

Once the reaction is complete, quench the reaction by the slow addition of an acid, such as hydrochloric acid, at a low temperature.[7]

-

The product can be isolated by extraction and further purified by chromatography if necessary.

Step 3: Substitution with Ethylenediamine and Salt Formation

The final step involves the stereoselective substitution of the phenylthio group with ethylenediamine to form caspofungin, followed by salt formation with acetic acid to yield the stable acetate salt.

Protocol:

-

Dissolve the amine intermediate in a polar solvent such as methanol, ethanol (B145695), or isopropanol.[7]

-

Add an excess of ethylenediamine to the solution. The reaction can be conducted at a temperature ranging from 0°C to 40°C.[7]

-

Stir the reaction mixture for 24 to 72 hours, monitoring for the disappearance of the starting material by HPLC.[7]

-

Upon completion, cool the reaction mixture and add acetic acid to adjust the pH and form the diacetate salt.

-

The crude this compound is then purified.

Purification of this compound

The purification of the final product is crucial to remove unreacted intermediates, by-products, and other impurities. A common method involves reverse-phase chromatography.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of ethanol and aqueous acetic acid.[7]

-

Load the solution onto a reverse-phase chromatography column (e.g., C18 silica (B1680970) gel).

-

Elute the column with a gradient of a suitable mobile phase, such as a mixture of acetonitrile and water containing a small percentage of acetic acid (e.g., 0.01% to 0.15%).[6][8]

-

Collect the fractions containing the pure this compound, as determined by HPLC analysis.

-

Pool the pure fractions and concentrate them under a vacuum.

-

The final product can be obtained as a solid by lyophilization (freeze-drying).[6]

Data Presentation

The following tables summarize the quantitative data reported in various sources for the semi-synthesis of this compound.

Table 1: Reported Yields for the Overall Synthesis and Key Steps

| Step | Reported Yield | Reference |

| Overall Synthesis (3 steps) | 45% | [6] |

| Formation of Thioether | 80-95% | [7] |

| Reduction of Amide | Not explicitly stated in a single source | |

| Substitution with Ethylenediamine & Salt Formation | 72-79% | [7] |

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temperature | Duration |

| Thioether Formation | Pneumocandin B0, Phenyl boronic acid, 4-hydroxy-3-methyl thiophenol, Methanesulfonic acid | Acetonitrile | -50°C to -45°C | ~2.5 hours |

| Amide Reduction | Phenylthioaminal intermediate, Borane-tetrahydrofuran or Borane-dimethyl sulfide complex | Tetrahydrofuran | -20°C to 10°C | 2-24 hours |

| Ethylenediamine Substitution | Amine intermediate, Ethylenediamine | Methanol, Ethanol, THF, Isopropanol | 0°C to 40°C | 24-72 hours |

Logical Relationships in the Synthesis

The following diagram illustrates the key chemical transformations and the relationships between the starting material, intermediates, and the final product.

Caption: Key transformations in the caspofungin synthesis pathway.

Conclusion

The semi-synthesis of this compound from pneumocandin B0 is a well-established process that involves a series of strategic chemical modifications. This guide has provided a detailed overview of a common three-step synthetic route, including integrated experimental protocols, a summary of quantitative data, and visualizations of the process workflow and chemical transformations. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry, facilitating a deeper understanding of the synthesis of this important antifungal agent.

References

- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (this compound) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113801237A - Preparation method of this compound impurity E - Google Patents [patents.google.com]

- 6. US20100168415A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 7. Preparation method of this compound impurity G - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

An In-depth Technical Guide to the Inhibition of (1→3)-β-D-glucan Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The fungal cell wall is a critical structure for the survival and pathogenicity of fungi, and its unique composition, distinct from mammalian cells, makes it an ideal target for antifungal drug development. A key component of the fungal cell wall is (1→3)-β-D-glucan, a polysaccharide that provides structural integrity. The inhibition of (1→3)-β-D-glucan synthesis is a clinically validated strategy for the treatment of invasive fungal infections. This technical guide provides a comprehensive overview of the biochemical pathway of (1→3)-β-D-glucan synthesis, the mechanism of its inhibition by various compounds, detailed experimental protocols for studying this pathway, and a summary of quantitative data on the efficacy of key inhibitors.

The (1→3)-β-D-glucan Synthesis Pathway

The synthesis of (1→3)-β-D-glucan is a fundamental process for fungal cell wall biogenesis. This pathway is responsible for producing the primary structural polymer of the cell wall, which is essential for maintaining cell shape, providing osmotic protection, and facilitating cell division and growth.

The Central Enzyme: (1→3)-β-D-glucan Synthase

The key enzyme in this pathway is (1→3)-β-D-glucan synthase (GS), a multi-subunit enzyme complex located in the fungal plasma membrane.[1][2] The catalytic core of this enzyme is encoded by the FKS gene family (FKS1, FKS2, and FKS3 in many fungi).[3][4] These genes encode large, integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into linear chains of (1→3)-β-D-glucan.[5][6] The newly synthesized glucan chains are then extruded into the periplasmic space, where they are incorporated into the growing cell wall matrix.[7][8]

Regulation of (1→3)-β-D-glucan Synthase Activity

The activity of (1→3)-β-D-glucan synthase is tightly regulated to ensure that cell wall synthesis is coordinated with the cell cycle and in response to environmental stresses. Two key signaling pathways are involved in this regulation:

-

The Rho-GTPase Pathway: The small GTPase Rho1p is a crucial regulatory subunit of the glucan synthase complex.[2] When bound to GTP, Rho1p activates the Fks subunit, stimulating glucan synthesis. This pathway is essential for polarized cell growth and cell wall remodeling during budding and hyphal extension.

-

The Protein Kinase C (PKC) Cell Integrity Pathway: This pathway acts as a sensor for cell wall stress.[9] When the cell wall is damaged by antifungal agents, osmotic stress, or other insults, the PKC pathway is activated. This leads to a signaling cascade that ultimately upregulates the expression of FKS genes and other cell wall-related genes, as a compensatory response to repair the damage.[1]

Inhibition of (1→3)-β-D-glucan Synthesis

The inhibition of (1→3)-β-D-glucan synthase is a highly effective antifungal strategy. Several classes of compounds have been identified that target this enzyme, with the echinocandins being the most clinically significant.

Mechanism of Action of Echinocandins

Echinocandins, such as caspofungin, micafungin, and anidulafungin, are cyclic lipopeptides that act as non-competitive inhibitors of the (1→3)-β-D-glucan synthase.[3][9][10] They bind to the Fks1p subunit of the enzyme, disrupting its catalytic activity.[3] This leads to a rapid depletion of (1→3)-β-D-glucan in the cell wall, resulting in a weakened cell wall that is unable to withstand osmotic stress.[10] This ultimately leads to cell lysis and death in susceptible fungi, particularly Candida species, for which echinocandins are fungicidal.[3][11] In filamentous fungi like Aspergillus, echinocandins are generally fungistatic, causing severe morphological abnormalities at the sites of active growth, such as hyphal tips and branch points.[3]

Quantitative Data on Inhibitor Efficacy

The efficacy of (1→3)-β-D-glucan synthase inhibitors is quantified using various in vitro parameters, including the 50% inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) against whole fungal cells.

Table 1: IC50 Values of Echinocandins against (1→3)-β-D-glucan Synthase

| Fungal Species | Inhibitor | IC50 (µg/mL) | Reference |

| Candida albicans | Caspofungin | 0.001 - 0.04 | [12] |

| Candida albicans | Micafungin | 0.002 - 0.01 | [13] |

| Candida albicans | Anidulafungin | 0.001 - 0.005 | [13] |

| Aspergillus fumigatus | Caspofungin | 0.1 - 1.0 | [14] |

| Aspergillus fumigatus | Micafungin | 0.05 - 0.5 | [14] |

| Aspergillus fumigatus | Anidulafungin | 0.01 - 0.1 | [14] |

Table 2: MIC and MEC Ranges of Echinocandins against Pathogenic Fungi

| Fungal Species | Inhibitor | MIC/MEC Range (µg/mL) | Reference |

| Candida albicans | Caspofungin | 0.015 - 0.5 | [8] |

| Candida albicans | Micafungin | 0.008 - 0.25 | [15] |

| Candida albicans | Anidulafungin | 0.015 - 0.25 | [8] |

| Candida glabrata | Caspofungin | 0.015 - 0.5 | [8] |

| Candida glabrata | Micafungin | 0.008 - 0.25 | [15] |

| Candida glabrata | Anidulafungin | 0.015 - 0.25 | [8] |

| Aspergillus fumigatus | Caspofungin | 0.008 - 4 | [16] |

| Aspergillus fumigatus | Micafungin | 0.008 - 0.125 | [16] |

| Aspergillus fumigatus | Anidulafungin | 0.008 - 0.125 | [16] |

Experimental Protocols

A variety of in vitro assays are employed to study the (1→3)-β-D-glucan synthesis pathway and its inhibition. Detailed methodologies for key experiments are provided below.

(1→3)-β-D-glucan Synthase Activity Assay

This assay directly measures the activity of the GS enzyme and is crucial for determining the IC50 of inhibitors. Both radioactive and fluorescence-based methods are commonly used.

4.1.1. Radioactive Assay Protocol

-

Preparation of Microsomal Fractions:

-

Grow the fungal strain of interest to mid-log phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA).

-

Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to produce spheroplasts.

-

Perform differential centrifugation to isolate the microsomal membrane fraction, which is enriched in GS.

-

Determine the protein concentration of the microsomal fraction.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

GTPγS (a non-hydrolyzable GTP analog to activate Rho1p)

-

EDTA

-

Bovine Serum Albumin (BSA)

-

The inhibitor of interest at various concentrations (or solvent control).

-

Microsomal fraction (containing the GS enzyme).

-

-

Pre-incubate the reaction mixture at 30°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate, UDP-[14C]-glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Glucan Product:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heating.

-

Filter the reaction mixture through a glass fiber filter to trap the insoluble [14C]-labeled glucan product.

-

Wash the filter extensively with ethanol (B145695) to remove unincorporated UDP-[14C]-glucose.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the enzyme activity as the amount of glucose incorporated per unit time per milligram of protein.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[12][17]

-

4.1.2. Fluorescence-Based Assay Protocol

-

Preparation of Microsomal Fractions: Follow the same procedure as for the radioactive assay.

-

Assay Reaction:

-

The reaction setup is similar to the radioactive assay, but non-radiolabeled UDP-glucose is used as the substrate.

-

-

Quantification of Glucan Product:

-

Stop the reaction and solubilize the newly synthesized glucan by adding a strong base (e.g., NaOH) and heating.

-

Add a solution of aniline (B41778) blue, a fluorochrome that specifically binds to (1→3)-β-D-glucans.

-

Measure the fluorescence of the glucan-aniline blue complex using a microplate reader (excitation ~400 nm, emission ~460 nm).

-

Generate a standard curve using known concentrations of a (1→3)-β-D-glucan standard (e.g., pachyman).

-

Calculate the amount of glucan synthesized and determine the IC50 of the inhibitor.

-

Broth Microdilution Susceptibility Testing (MIC Determination)

This is a standardized method to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.[18][19][20]

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of the echinocandin in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in RPMI 1640 medium to achieve the final desired cell concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24 hours (for Candida species) or 48-72 hours (for Aspergillus species).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For echinocandins against Aspergillus species, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the formation of small, aberrant, branched hyphae.

-

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[11]

-

Procedure:

-

Following the determination of the MIC, take a small aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth.

-

Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the agar plate.

-

Time-Kill Curve Assay

This assay provides information on the rate and extent of fungal killing over time.[3][10]

-

Procedure:

-

Prepare a standardized fungal inoculum as described for the MIC assay.

-

Inoculate flasks containing RPMI 1640 medium with the fungal suspension and different concentrations of the echinocandin (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

-

Incubate the flasks at 35°C with agitation.

-

At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates and count the number of colony-forming units (CFU).

-

Plot the log10 CFU/mL against time for each antifungal concentration to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered fungicidal.

-

Conclusion

The (1→3)-β-D-glucan synthesis pathway is a cornerstone of fungal cell wall biosynthesis and a validated target for antifungal therapy. The non-competitive inhibition of (1→3)-β-D-glucan synthase by echinocandins represents a major advancement in the treatment of invasive fungal infections. A thorough understanding of this biochemical pathway, its regulation, and the mechanisms of its inhibition is crucial for the development of new and improved antifungal agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of infectious disease research.

References

- 1. Species Distribution and Antifungal Susceptibility Patterns of Invasive Candidiasis in a Belgian Tertiary Center: A 7-Year Retrospective Analysis [mdpi.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. International surveillance of Candida spp. and Aspergillus spp.: report from the SENTRY Antimicrobial Surveillance Program (2003) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. International Surveillance of Candida spp. and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2003) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iacld.com [iacld.com]

- 15. researchgate.net [researchgate.net]

- 16. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. graphviz.org [graphviz.org]

- 18. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 19. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

Caspofungin Acetate: A Deep Dive into its Fungicidal and Fungistatic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin acetate (B1210297), a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, targeting the fungal cell wall, distinguishes it from other antifungal classes, such as azoles and polyenes, which target the cell membrane. This guide provides a comprehensive technical overview of caspofungin's fungicidal and fungistatic properties, the underlying molecular mechanisms, and the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Caspofungin exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity and osmotic stability.[2][3] The absence of this enzyme in mammalian cells accounts for caspofungin's selective toxicity.[3][5] Inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts like Candida spp.[3][6][7]

The differential activity of caspofungin—fungicidal against Candida species and generally fungistatic against Aspergillus species—is a key characteristic.[1][3][4][8] This variation is attributed to differences in cell wall composition and the specific role of β-(1,3)-D-glucan in these fungi. In Aspergillus, caspofungin's primary effect is observed at the sites of active cell growth, such as hyphal tips and branch points, leading to the cessation of growth rather than outright cell death.[2][9]

Fungicidal versus Fungistatic Activity: A Species-Dependent Phenomenon

The distinction between fungicidal (killing) and fungistatic (inhibiting growth) activity is crucial for clinical efficacy. Caspofungin's activity is highly dependent on the target fungal species.

Activity against Candida species

Caspofungin generally exhibits fungicidal activity against most Candida species, including isolates resistant to other antifungal agents like fluconazole (B54011).[1][10] However, the extent of this activity can be influenced by the specific species, the growth medium, and the incubation time.[11][12][13] For instance, while fungicidal against C. albicans, the effect might be less pronounced or slower against other species.

Activity against Aspergillus species

Against Aspergillus fumigatus and other Aspergillus species, caspofungin is primarily considered fungistatic.[1][4][14] It causes morphological abnormalities, such as wider, hyperbranched hyphae and increased septation.[14] While it can cause lysis of some hyphal tip cells, it does not typically lead to a complete eradication of the organism in vitro.[9][14] This fungistatic action is still clinically relevant, as it halts the progression of the infection, allowing the host immune system to clear the pathogen.

The Paradoxical Effect

A peculiar phenomenon observed with caspofungin is the "paradoxical effect," where at high concentrations, the drug shows reduced antifungal activity, and in some cases, allows for renewed fungal growth.[14][15][16][17] This effect has been noted against both Candida albicans and Aspergillus fumigatus.[14][16] The exact mechanism is not fully understood but is thought to involve the activation of compensatory stress response pathways, such as the cell wall integrity (CWI) and calcineurin pathways, which can lead to an increase in chitin (B13524) synthesis to reinforce the cell wall.[14][18][19]

Data Presentation: In Vitro Susceptibility of Fungal Pathogens

The following tables summarize the in vitro activity of caspofungin against key fungal pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: In Vitro Activity of Caspofungin against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC90 (µg/mL) | MFC Range (µg/mL) | MFC90 (µg/mL) | Reference |

| C. albicans | ≤0.015 - >8 | 0.25 - 0.5 | 0.5 - 1 | - | [10][13] |

| C. glabrata | ≤0.015 - >8 | 0.5 | - | - | [10] |

| C. tropicalis | ≤0.015 - >8 | 0.5 | - | - | [10] |

| C. parapsilosis | ≤0.015 - >8 | 2 | - | - | [10] |

| C. krusei | ≤0.015 - >8 | 1 | 1 - 2 | - | [10][13] |

| C. guilliermondii | ≤0.015 - >8 | >8 | - | - | [10] |

| C. dubliniensis | ≤0.015 - >8 | 0.25 | >8 (RPMI) / ≤0.12 (AM3) | - | [10][20] |

| C. inconspicua | - | 0.25 (24h) | 0.12 - 1 (24h) | 0.5 (24h) | [21][22] |

Note: MIC and MFC values can vary depending on the testing methodology (e.g., medium, incubation time, endpoint criteria).

Table 2: In Vitro Activity of Caspofungin against Aspergillus Species

| Aspergillus Species | MEC Range (µg/mL) | MEC90 (µg/mL) | Reference |

| A. fumigatus | 0.125 - 64 | - | [2][23] |

| A. flavus | - | - | [2] |

| A. niger | - | - | [2] |

| A. terreus | - | - | [2] |

Note: For filamentous fungi like Aspergillus, a Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration at which abnormal, stunted hyphal growth is observed.

Experimental Protocols

Standardized methods are essential for the accurate determination of caspofungin's antifungal activity.

Broth Microdilution for MIC/MEC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits fungal growth.

Protocol:

-

Medium Preparation: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0 is commonly used.[23] For Candida susceptibility testing of some species, Mueller-Hinton agar (B569324) supplemented with glucose and methylene (B1212753) blue may also be used.[24]

-

Drug Dilution: Prepare serial two-fold dilutions of caspofungin in the test medium in a 96-well microtiter plate.[23]

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL for Candida, 1 x 10^5 to 5 x 10^5 CFU/mL for Aspergillus) from a fresh culture.[24][25]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.[21][23]

-

Endpoint Reading:

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent required to kill a fungal isolate.

Protocol:

-

Perform MIC testing: First, determine the MIC as described above.

-

Subculture: Following incubation for the MIC, transfer a standardized volume (e.g., 10-100 µL) from each well that shows no visible growth (or from wells at and above the MIC) to drug-free agar plates (e.g., Sabouraud Dextrose Agar).[21][26]

-

Incubation: Incubate the agar plates at 35°C for 24 to 48 hours.

-

MFC Determination: The MFC is the lowest concentration of the drug from which there is no fungal growth on the subculture plates, corresponding to a ≥99.9% killing of the initial inoculum.[21][26]

Time-Kill Assays

Time-kill assays provide a dynamic picture of the antifungal activity over time.

Protocol:

-

Culture Preparation: Grow the fungal isolate in a suitable broth medium to a standardized cell density.

-

Drug Exposure: Add caspofungin at various concentrations (e.g., multiples of the MIC) to the fungal cultures. Include a drug-free control.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on drug-free agar to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each caspofungin concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27]

Signaling Pathways and Resistance Mechanisms

Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that responds to environmental stress, including the action of antifungal drugs. The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that helps maintain cell wall homeostasis.

When caspofungin inhibits β-(1,3)-D-glucan synthesis, it triggers cell wall stress, which in turn activates the CWI pathway.[19][28][29] This activation leads to a compensatory increase in the synthesis of chitin, another key structural polysaccharide in the fungal cell wall, in an attempt to maintain structural integrity.[7][18][29] Key components of this pathway include the Rho1 GTPase and the protein kinase C (PKC).[30]

Calcineurin Pathway

The calcineurin pathway is another important stress response pathway that has been implicated in the fungal response to caspofungin.[19] This pathway can also contribute to the paradoxical effect by modulating cell wall repair mechanisms.[19] There is evidence of crosstalk between the calcineurin and CWI pathways to prevent the overproduction of chitin, which can be detrimental to the cell.[7]

Resistance Mechanisms

Resistance to caspofungin, although still relatively uncommon, is primarily associated with mutations in the FKS genes (FKS1, FKS2, FKS3), which encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme.[6][18][31] These mutations reduce the binding affinity of caspofungin to its target, leading to decreased susceptibility.

Visualizations

Signaling Pathway: Cell Wall Integrity (CWI) Response to Caspofungin

Caption: Caspofungin-induced cell wall stress activates the CWI pathway.

Experimental Workflow: Time-Kill Assay

Caption: Workflow for determining the rate of fungal killing by caspofungin.

Logical Relationship: Factors Influencing Caspofungin Activity

Caption: Key determinants of caspofungin's in vitro and in vivo efficacy.

Conclusion

Caspofungin acetate remains a cornerstone in the management of invasive fungal infections due to its potent and selective mechanism of action. Understanding the nuances of its fungicidal and fungistatic activities against different fungal pathogens is critical for optimizing its clinical use and for the development of new antifungal strategies. The interplay between the drug, the pathogen's stress response pathways, and host factors creates a complex picture of its overall efficacy. Continued research into these interactions will be vital for combating the growing challenge of antifungal resistance.

References

- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Caspofungin: Chemical characters, antifungal activities, and mechanism of actions - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2024 June;183(6):544-50 - Minerva Medica - Journals [minervamedica.it]

- 5. Caspofungin reduces the incidence of fungal contamination in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility to caspofungin is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Difference in killing activity of caspofungin and paradoxical growth between Candida albicans and C. krusei clinical isolates in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. The Caspofungin Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Caspofungin susceptibility testing of Candida inconspicua: correlation of different methods with the minimal fungicidal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. himedialabs.com [himedialabs.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antifungal Activity of Caspofungin in Combination with Amphotericin B against Candida glabrata: Comparison of Disk Diffusion, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 30. journals.asm.org [journals.asm.org]

- 31. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Caspofungin's Selective Fungal Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract